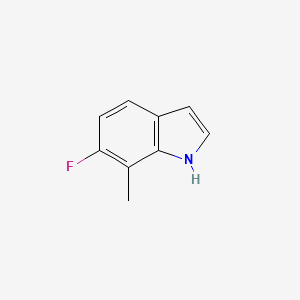

6-fluoro-7-methyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXBSWUAWHBOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483511 | |

| Record name | 6-Fluoro-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-10-4 | |

| Record name | 6-Fluoro-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57817-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-7-methyl-1H-indole is a fluorinated derivative of the indole scaffold, a core heterocyclic motif prevalent in a vast array of biologically active compounds and pharmaceuticals. The strategic introduction of a fluorine atom and a methyl group onto the indole ring can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed synthetic protocols, and a discussion of its potential biological relevance, particularly in the context of kinase inhibition.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. While experimental data for this specific molecule is limited, a combination of available experimental data and robust computational predictions provides a detailed profile.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈FN | [1] |

| Molecular Weight | 149.16 g/mol | [1][2] |

| CAS Number | 57817-10-4 | [1][2] |

| Appearance | Powder | [2] |

| Melting Point | 77-82 °C | [2] |

| Boiling Point (Predicted) | 265.0 ± 20.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.219 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 16.70 ± 0.30 | [1] |

Table 2: Predicted Solubility and Lipophilicity of this compound

| Property | Value | Source |

| LogP (Predicted) | 2.5 | [3] |

| Water Solubility (Predicted) | Information not available | |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

The synthesis of this compound can be approached through several established methods for indole synthesis. Below are detailed protocols adapted from well-known named reactions, providing a viable pathway for its laboratory-scale preparation.

Protocol 1: Adapted Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.

Step 1: Formation of (3-fluoro-2-methylphenyl)hydrazine

This intermediate can be synthesized from 3-fluoro-2-methylaniline via diazotization followed by reduction.

-

Materials: 3-fluoro-2-methylaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride (SnCl₂).

-

Procedure:

-

Dissolve 3-fluoro-2-methylaniline in concentrated HCl and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of stannous chloride in concentrated HCl and cool it to 0 °C.

-

Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

-

Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (3-fluoro-2-methylphenyl)hydrazine.

-

Step 2: Condensation and Cyclization

-

Materials: (3-fluoro-2-methylphenyl)hydrazine, Pyruvic acid or a suitable equivalent, Polyphosphoric acid (PPA) or another strong acid catalyst.

-

Procedure:

-

Combine (3-fluoro-2-methylphenyl)hydrazine and a slight excess of pyruvic acid in a round-bottom flask.

-

Heat the mixture gently to form the corresponding phenylhydrazone, which may be isolated or used directly.

-

Add the phenylhydrazone to polyphosphoric acid preheated to 80-100 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the hot mixture onto crushed ice and neutralize with a strong base (e.g., NaOH).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Protocol 2: Adapted Leimgruber-Batcho Indole Synthesis

This method offers a high-yield route from o-nitrotoluenes and is well-suited for larger scale preparations.

Step 1: Enamine Formation

-

Materials: 4-fluoro-3-methyl-1-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine.

-

Procedure:

-

In a reaction vessel, dissolve 4-fluoro-3-methyl-1-nitrotoluene in DMF.

-

Add N,N-dimethylformamide dimethyl acetal and a catalytic amount of pyrrolidine.

-

Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a deeply colored solid.

-

Step 2: Reductive Cyclization

-

Materials: Crude enamine intermediate, Raney Nickel or Palladium on carbon (Pd/C), Hydrazine hydrate or a hydrogen source.

-

Procedure:

-

Dissolve the crude enamine in a suitable solvent such as ethanol or tetrahydrofuran.

-

Carefully add a catalytic amount of Raney Nickel or 10% Pd/C.

-

If using hydrazine, add it dropwise at room temperature. If using hydrogen gas, subject the mixture to a hydrogen atmosphere (e.g., in a Parr apparatus).

-

Monitor the reaction until the reduction and cyclization are complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to afford this compound.

-

Biological Context and Signaling Pathways

Indole derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The introduction of fluorine can enhance binding affinity and metabolic stability. Fluoroindoles have shown promise as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

One such critical signaling pathway is mediated by the FMS-like tyrosine kinase 3 (FLT3) receptor, which plays a key role in the proliferation and survival of hematopoietic cells.[4][5] Mutations in the FLT3 gene are among the most common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, driving uncontrolled cell growth and survival.[5][7][8]

A hypothetical this compound derivative could act as a Type I or Type II FLT3 inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling.[4][9]

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide has provided a summary of its key physicochemical properties, detailed potential synthetic routes, and highlighted its relevance in the context of kinase inhibition. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further explore the potential of this and related fluorinated indole derivatives in various therapeutic areas. Further experimental validation of the predicted properties and optimization of the synthetic protocols are encouraged to fully unlock the potential of this promising molecule.

References

- 1. 57817-10-4 CAS MSDS (6-Fluoro-7-methylindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 6-Fluoro-7-methylindole 97 57817-10-4 [sigmaaldrich.com]

- 3. 57817-10-4(this compound) | Kuujia.com [kuujia.com]

- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 7. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

6-fluoro-7-methyl-1H-indole: Chemical Identity and Data Unavailability

For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is paramount. This document provides the key identifiers for 6-fluoro-7-methyl-1H-indole and addresses the current landscape of publicly available technical data for this compound.

Core Identification

For the compound this compound, the universally recognized identifiers are as follows:

| Identifier | Value |

| CAS Number | 57817-10-4[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.16 g/mol [1] |

Status of In-Depth Technical Data

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of in-depth technical data, including detailed experimental protocols, quantitative biological data, and specific signaling pathway information for this compound.

Logical Workflow for Fluoroindole Synthesis

The synthesis of fluorinated indole derivatives, in general, often follows established synthetic routes for indoles, with modifications to accommodate the specific precursors. A generalized workflow for a common method like the Fischer indole synthesis is depicted below. It is important to note that this is a representative workflow and not a validated protocol for this compound.

Conclusion

At present, the available information on this compound is limited to its fundamental chemical identifiers. The absence of published research detailing its biological activity, experimental applications, and associated signaling pathways prevents the compilation of a comprehensive technical guide as initially requested. Researchers interested in this specific compound would likely need to undertake novel synthesis and biological evaluation to generate such data.

References

Crystal Structure of 6-fluoro-7-methyl-1H-indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the crystal structure of 6-fluoro-7-methyl-1H-indole. Due to the absence of publicly available, specific crystallographic data for this compound, this document outlines the established methodologies for determining such a structure and presents data from a closely related fluorinated indole derivative to provide a comparative context. This information is intended to guide researchers in future crystallographic studies and in silico modeling of this compound class.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals and biologically active compounds. The substitution of fluorine and methyl groups on the indole ring, as in this compound, can significantly influence the molecule's physicochemical properties, including its metabolic stability, binding affinity, and lipophilicity. An understanding of the precise three-dimensional arrangement of atoms in the crystalline state is paramount for rational drug design and for elucidating structure-activity relationships. This guide will detail the necessary experimental protocols to determine the crystal structure and provide a framework for data interpretation.

Experimental Protocols

The determination of a novel crystal structure, such as that of this compound, involves a series of critical experimental steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound

The synthesis of fluorinated indole derivatives can be achieved through various established organic chemistry reactions. A common approach is the Fischer indole synthesis. Another potential route involves the reduction of a corresponding nitro-precursor. For instance, 4-fluoro-2-nitrophenylacetone can be reacted with zinc in an acetic acid aqueous solution to yield 6-fluoro-2-methyl indole[1]. A similar strategy could be adapted for the synthesis of the 7-methyl analog.

A generalized synthetic workflow is depicted below:

Caption: A generalized workflow for the synthesis and purification of indole derivatives.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The solvent is allowed to evaporate slowly and undisturbed over several days to weeks, leading to the formation of single crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is poorly soluble. The precipitant vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystal formation.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The general procedure is as follows:

-

Crystal Mounting: A well-formed crystal is carefully selected and mounted on a loop, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K)[2].

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector[2]. This process can be performed at a laboratory X-ray source or at a synchrotron facility for higher resolution data from smaller crystals.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

The logical flow of a single-crystal X-ray diffraction experiment is illustrated below:

Caption: The sequential steps involved in determining a crystal structure via SC-XRD.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This is typically an iterative process:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Comparative Crystallographic Data

In the absence of specific data for this compound, we present the crystallographic data for a structurally related compound, 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile , to provide a reference for the expected structural parameters[3].

| Parameter | Value for 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile[3] |

| Chemical Formula | C₁₆H₁₀ClFN₂ |

| Molecular Weight | 284.71 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.4581 (9) |

| b (Å) | 16.8480 (15) |

| c (Å) | 21.356 (2) |

| Volume (ų) | 2683.5 (5) |

| Z | 8 |

| Temperature (K) | 113 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.041 |

| Weighted R-factor (wR2) | 0.113 |

This data is for a different, though structurally related, molecule and should be used for comparative purposes only.

Potential Signaling Pathway Involvement

While the specific biological activity of this compound is not detailed in the provided search results, indole-based molecules are known to interact with a wide range of biological targets. For drug development professionals, understanding the potential signaling pathways is crucial. A hypothetical signaling pathway that an indole derivative might modulate is presented below. This diagram is for illustrative purposes to showcase how such a pathway could be visualized.

Caption: A simplified, hypothetical signaling pathway that could be modulated by an indole-based compound.

Conclusion

The determination of the crystal structure of this compound would provide invaluable insights for researchers in medicinal chemistry and drug development. While specific crystallographic data is not currently available, this guide has outlined the necessary experimental protocols for its determination, from synthesis to structure refinement. The provided comparative data from a related fluorinated indole serves as a useful reference. Future studies to elucidate the precise three-dimensional structure of this compound are highly encouraged to facilitate a deeper understanding of its structure-property relationships and to guide the design of novel therapeutic agents.

References

Spectroscopic Characterization of 6-fluoro-7-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the novel heterocyclic compound, 6-fluoro-7-methyl-1H-indole. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic values and established methodologies for their determination. The information herein serves as a valuable resource for the synthesis, identification, and characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (N-H) | 8.0 - 8.2 | br s | - |

| H2 | 7.2 - 7.3 | t | ~2.5 |

| H3 | 6.4 - 6.5 | t | ~2.5 |

| H4 | 7.3 - 7.4 | d | ~8.5 |

| H5 | 6.8 - 6.9 | dd | ~8.5, ~10.0 |

| CH₃ | 2.4 - 2.5 | s | - |

Predictions are based on an expected analysis in a solvent such as CDCl₃.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 124.5 |

| C3 | 102.0 |

| C3a | 129.0 |

| C4 | 120.0 (d, JC-F ≈ 4 Hz) |

| C5 | 109.0 (d, JC-F ≈ 25 Hz) |

| C6 | 158.0 (d, JC-F ≈ 240 Hz) |

| C7 | 115.0 (d, JC-F ≈ 15 Hz) |

| C7a | 135.0 |

| CH₃ | 14.0 |

Predictions are based on an expected analysis in a solvent such as CDCl₃. Carbon-fluorine coupling (d, doublet) is anticipated for carbons in proximity to the fluorine atom.

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3450 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3150 | Medium |

| C-H Stretch (Methyl) | 2920 - 2980 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1620 | Medium |

| C-N Stretch | 1320 - 1360 | Strong |

| C-F Stretch | 1180 - 1220 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 149.06 | Molecular Ion |

| [M-CH₃]⁺ | 134.05 | Loss of a methyl radical |

| [M-HCN]⁺ | 122.05 | Loss of hydrogen cyanide from the indole ring |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series or equivalent) operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data is collected over a spectral width of 0-12 ppm.

-

A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral width is generally set from 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).

-

Sample Preparation:

-

Solid Phase (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid Phase (KBr pellet): A few milligrams of the sample are ground with potassium bromide (KBr) and pressed into a thin pellet.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

The sample is introduced into the ion source, typically via a heated GC inlet.

-

The standard electron energy for EI is 70 eV.

-

The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Navigating the Physicochemical Landscape of 6-Fluoro-7-Methyl-1H-Indole: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability of the novel heterocyclic compound, 6-fluoro-7-methyl-1H-indole. In the absence of extensive published experimental data for this specific molecule, this document outlines the predicted physicochemical properties and provides robust, standardized experimental protocols for their determination. This guide is intended to empower researchers with the foundational knowledge and methodologies required to effectively characterize this compound for its potential applications in medicinal chemistry and materials science.

Introduction to this compound

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The strategic placement of substituents on the indole ring can significantly modulate a compound's biological activity, pharmacokinetic profile, and physicochemical properties. This compound is a synthetically accessible derivative with potential for further functionalization. The introduction of a fluorine atom at the 6-position and a methyl group at the 7-position is anticipated to influence its lipophilicity, metabolic stability, and molecular interactions, making a thorough understanding of its solubility and stability paramount for its development.

Predicted Physicochemical Properties and Solubility Profile

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₉H₈FN | --- |

| Molecular Weight | 149.17 g/mol | --- |

| pKa | ~16-17 | Based on typical pKa values for the indole N-H proton. |

| LogP | ~2.5 - 3.5 | Increased lipophilicity due to the methyl group and fluorine atom compared to unsubstituted indole. |

| Aqueous Solubility | Low | The hydrophobic nature of the substituted indole ring suggests poor solubility in aqueous media. |

| Organic Solvent Solubility | Moderate to High | Expected to be soluble in common organic solvents like DMSO, DMF, methanol, ethanol, and acetone. |

The "like dissolves like" principle suggests that this compound will exhibit limited solubility in polar, protic solvents like water and higher solubility in organic solvents. The fluorine and methyl substituents are expected to increase its lipophilicity compared to the parent indole molecule.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the equilibrium shake-flask method followed by HPLC quantification is the gold standard.

Methodology

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetonitrile, DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The equilibrated suspensions are centrifuged or filtered (using a solvent-compatible, non-adsorptive filter, e.g., 0.22 µm PTFE) to separate the undissolved solid from the saturated supernatant.

-

Quantification: The clear supernatant is carefully collected and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated HPLC method with UV detection. A calibration curve prepared from standard solutions of known concentrations is used for quantification.

Experimental Workflow for Solubility Determination

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and formulation. Indole and its derivatives are susceptible to degradation under various conditions, primarily through oxidation.

Predicted Stability and Degradation Pathways

The indole ring is electron-rich and can be oxidized. Common degradation pathways for indoles involve hydroxylation at the C2 and C3 positions of the pyrrole ring, leading to the formation of oxindole and isatin derivatives, respectively. The presence of the methyl group at the 7-position may sterically hinder certain enzymatic or chemical attacks, while the electron-withdrawing nature of the fluorine at the 6-position could influence the electron density of the ring system and its susceptibility to oxidation. Photodegradation is also a potential concern for indole-containing compounds.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should include forced degradation studies (stress testing) and long-term stability studies under ICH-recommended conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for the development of a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | Solid state at 80°C for 72 hours |

| Photostability | Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. |

Stability-Indicating Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. HPLC with UV or mass spectrometric detection is the most common technique for this purpose.

Long-Term Stability Studies

Once a validated stability-indicating method is in place, long-term stability studies should be conducted according to ICH guidelines to determine the re-test period or shelf life and recommended storage conditions.

Table 3: ICH Conditions for Long-Term Stability Testing

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Conclusion

This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While awaiting specific experimental data, the predictive insights and detailed experimental protocols herein offer a clear path forward for researchers. The systematic application of these methodologies will generate the critical data necessary to advance the development of this compound for its intended scientific and medicinal applications.

A Comprehensive Technical Guide to Quantum Chemical Calculations for 6-fluoro-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 6-fluoro-7-methyl-1H-indole. In the absence of specific published computational studies for this molecule, this document serves as a detailed roadmap, establishing the theoretical foundation and a practical workflow for a thorough investigation. The methodologies outlined are based on established and widely accepted computational chemistry practices, particularly utilizing Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of the title molecule. The objective is to provide researchers with a robust protocol to generate valuable data for applications in medicinal chemistry, materials science, and drug development.

Theoretical Background and Objectives

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of molecules at the atomic level. For a substituted indole derivative like this compound, which is of interest in medicinal chemistry, these calculations can provide critical insights that complement and guide experimental research. The primary objectives of a computational study on this molecule are:

-

Molecular Geometry Optimization: To determine the most stable three-dimensional arrangement of atoms, including precise bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all subsequent calculations.

-

Vibrational Analysis: To predict the infrared (IR) and Raman spectra. This serves to characterize the molecule's vibrational modes and confirms that the optimized geometry is a true energy minimum.

-

Electronic Properties Analysis: To understand the molecule's electronic structure, reactivity, and stability. This is achieved by analyzing Frontier Molecular Orbitals (HOMO-LUMO), the Molecular Electrostatic Potential (MEP), and atomic charge distributions. These properties are crucial for predicting how the molecule might interact with biological targets.

-

Spectroscopic Prediction: To calculate theoretical NMR (¹H and ¹³C) and UV-Visible spectra. These predictions can aid in the interpretation and assignment of experimental spectra.

-

Thermodynamic Properties: To compute key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding the molecule's stability and reaction thermodynamics.

The logical workflow for such a computational study is designed to ensure that each step builds upon a validated foundation, beginning with a reliably optimized molecular structure.

Proposed Computational Protocols

This section details the recommended computational methodologies for a comprehensive quantum chemical analysis of this compound.

2.1 Software All quantum chemical calculations can be performed using the Gaussian 16 suite of programs. Data analysis and visualization can be accomplished with GaussView 6, Chemcraft, or Avogadro.

2.2 Initial Structure Preparation The initial 3D structure of this compound will be constructed using a molecular builder. A preliminary geometry optimization using a lower-level theory or molecular mechanics may be performed to obtain a reasonable starting conformation.

2.3 Geometry Optimization and Vibrational Frequency Analysis The core of the study involves finding the molecule's lowest energy structure.

-

Methodology: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice.

-

Basis Set: The Pople-style 6-311++G(d,p) basis set is recommended. This set is flexible enough to provide accurate results, with diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Procedure: A geometry optimization calculation will be performed in the gas phase. Following optimization, a vibrational frequency analysis at the same level of theory (B3LYP/6-311++G(d,p)) must be conducted. This analysis serves two critical purposes:

-

It confirms that the optimized structure is a true energy minimum, which is verified by the absence of imaginary frequencies.

-

It provides the data needed to predict the IR and Raman spectra and to calculate zero-point vibrational energy (ZPVE) and other thermodynamic properties.

-

2.4 Electronic and Spectroscopic Property Calculations Using the optimized geometry, a series of single-point energy calculations are performed to determine various properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be calculated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Atomic Charges: Mulliken population analysis will be used to determine the partial charges on each atom, providing insight into the intramolecular charge distribution.

-

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts will be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Tetramethylsilane (TMS) should also be calculated at the same level of theory to serve as the reference standard.

-

UV-Visible Spectroscopy: The electronic absorption spectra will be predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level, typically in a solvent like ethanol or methanol, simulated using the Polarizable Continuum Model (PCM).

Data Presentation

All quantitative results from the proposed calculations should be organized into clear, structured tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters for this compound

| Parameter | Atoms | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-C2 | Value | |

| C6-F12 | Value | |

| C7-C13 | Value | |

| ... | ... | |

| Bond Angles (°) | ||

| C2-N1-C7a | Value | |

| C5-C6-F12 | Value | |

| ... | ... | |

| Dihedral Angles (°) | ||

| C4-C5-C6-C7 | Value |

| | ... | ... |

Table 2: Calculated Vibrational Frequencies for this compound

| Mode No. | Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Vibrational Assignment |

|---|---|---|---|---|

| 1 | Value | Value | Value | e.g., N-H stretch |

| 2 | Value | Value | Value | e.g., C-H stretch |

| 3 | Value | Value | Value | e.g., C-F stretch |

| ... | ... | ... | ... | ... |

Table 3: Calculated Electronic and Thermodynamic Properties

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Zero-Point Vibrational Energy (kcal/mol) | Value |

| Enthalpy (Hartree/Particle) | Value |

| Gibbs Free Energy (Hartree/Particle) | Value |

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) Referenced to TMS

| Atom | Calculated ¹³C Shift | Atom | Calculated ¹H Shift |

|---|---|---|---|

| C2 | Value | H (on N1) | Value |

| C3 | Value | H (on C2) | Value |

| C3a | Value | H (on C3) | Value |

| C4 | Value | H (on C4) | Value |

| C5 | Value | H (on C5) | Value |

| C6 | Value | H (on C13) | Value |

| C7 | Value | ... | ... |

| C7a | Value |

| C13 | Value | | |

Visualization of Property Interrelationships

The calculated properties are deeply interconnected, with the optimized geometry forming the basis for all other predictions. Understanding these relationships is key to building a holistic chemical profile of the molecule.

Conclusion

By following this comprehensive computational guide, researchers can generate a robust and detailed theoretical characterization of this compound. The resulting data on its geometry, vibrational modes, electronic structure, and spectroscopic signatures will provide a foundational understanding of its chemical behavior. This theoretical profile is invaluable for guiding synthesis, aiding in the interpretation of experimental data, and offering predictive insights into the molecule's potential applications in drug design and materials science.

The Rise of Fluorinated Indoles: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms into this privileged heterocyclic system has emerged as a powerful strategy in drug discovery, often leading to compounds with enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the discovery and history of fluorinated indole compounds, detailing key synthetic methodologies, presenting quantitative biological data, and illustrating relevant biological pathways and experimental workflows.

The journey of fluorinated indoles is intrinsically linked to the broader appreciation of fluorine in medicinal chemistry. The introduction of fluorine can profoundly alter the physicochemical properties of a molecule.[1] Its high electronegativity can modulate the acidity or basicity of nearby functional groups, while the strength of the carbon-fluorine bond often imparts significant metabolic stability by blocking sites of oxidative metabolism.[1] Recognizing these advantages, medicinal chemists began to explore the synthesis of fluorinated indole derivatives, leading to the discovery of potent antiviral, anticancer, and anti-inflammatory agents.

Key Synthetic Methodologies

The synthesis of fluorinated indoles has evolved from classical methods to modern, highly efficient catalytic reactions. Early approaches often involved the use of fluorinated starting materials in traditional indole syntheses, such as the Fischer, Bischler, or Leimgruber-Batcho indole syntheses. However, the development of late-stage fluorination techniques has provided more versatile and efficient routes to novel fluorinated indole compounds.

One of the most significant advancements has been the use of electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), for the direct fluorination of the indole nucleus. This reagent has proven effective in the synthesis of various fluoro-substituted indoles, including 3-fluorooxindoles. Palladium-catalyzed cross-coupling reactions have also become a powerful tool for the introduction of fluorine-containing moieties onto the indole scaffold. These methods, including Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the precise and regioselective functionalization of the indole ring.[2] More recently, palladium-catalyzed C-H activation and functionalization have provided even more direct routes to fluorinated indoles, minimizing the need for pre-functionalized starting materials.[3][4]

Data Presentation: Biological Activities of Fluorinated Indole Compounds

The incorporation of fluorine into the indole scaffold has led to the discovery of compounds with potent biological activities across various therapeutic areas. The following tables summarize key quantitative data for representative fluorinated indole derivatives.

Table 1: Anti-HIV Activity of Fluorinated Indole Derivatives

| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |

| HIV-1 Inhibitor-54 | HIV-1 IIIB | MT-4 | 32 | [5] |

| Indolyl Aryl Sulfone 7 | HIV-1 WT | MT-4 & C8166 | Sub-nanomolar | [6] |

| Indolyl Aryl Sulfone 9 | HIV-1 WT | MT-4 & C8166 | Sub-nanomolar | [6] |

Table 2: Anticancer Activity of Fluorinated Indole Derivatives

| Compound | Cell Line | Target/Pathway | IC50 (µM) | Reference |

| Fluorinated 2-Arylindole 3 | MCF-7 | Not Specified | 5.6 | [7] |

| Fluorinated 2-Arylindole 7 | RPMI 8226 | Not Specified | 36.7 | [7] |

| 2,3-Dimethyl-5-fluoroindole | Calu1 (Lung Carcinoma) | Not Specified | 3.1 | [1] |

| 2,3-Dimethyl-5-fluoroindole | Panc1 (Pancreas Carcinoma) | Not Specified | 3.2 | [1] |

| Furo[3,2-b]indole 10a | A498 (Renal Cancer) | Not Specified | Significant Inhibition | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of fluorinated indole compounds.

Synthesis of 3-Fluorooxindoles using Selectfluor

This protocol is adapted from the work of Takeuchi et al. for the efficient synthesis of 3-fluorooxindoles from 3-substituted indoles.

Materials:

-

3-Substituted indole (1.0 mmol)

-

Selectfluor (3.0 mmol)

-

Acetonitrile (MeCN)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 3-substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), add Selectfluor (3.0 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluorooxindole.

In Vitro Anti-HIV-1 Reverse Transcriptase (RT) Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of fluorinated indole compounds against HIV-1 RT.

Materials:

-

Test compound (fluorinated indole derivative)

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (containing appropriate salts and pH buffer)

-

Template/primer (e.g., poly(A)/oligo(dT))

-

Labeled dNTPs (e.g., [³H]-dTTP or biotin-dUTP)

-

96-well plates (streptavidin-coated for biotin-based assays)

-

Scintillation counter or appropriate plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, template/primer, and the test compound at various concentrations.

-

Initiate the reaction by adding the recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).

-

Stop the reaction (e.g., by adding EDTA or by transferring to an ice bath).

-

Quantify the amount of newly synthesized DNA. For radiolabeled assays, this involves capturing the DNA on a filter and measuring radioactivity using a scintillation counter. For biotin-based assays, the DNA is captured on a streptavidin-coated plate, and a colorimetric or chemiluminescent signal is generated and read using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Indole Compounds

Certain indole derivatives have been shown to exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[8][9][10][11][12] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated indole compounds.

Experimental Workflow: Anticancer Drug Screening

The following diagram illustrates a typical workflow for the screening of novel fluorinated indole compounds for anticancer activity.

Caption: A generalized workflow for the screening and development of anticancer drugs.

Logical Relationship: Evolution of Fluorinated Indole Synthesis

This diagram illustrates the progression of synthetic methodologies for accessing fluorinated indole compounds.

Caption: The evolution of synthetic strategies for fluorinated indole compounds.

Conclusion

The strategic incorporation of fluorine has proven to be a highly successful approach in the design and discovery of novel indole-based therapeutic agents. The unique physicochemical properties imparted by fluorine have led to compounds with enhanced biological activity and improved pharmacokinetic profiles. The continued development of innovative synthetic methodologies will undoubtedly facilitate the exploration of a wider chemical space of fluorinated indoles, paving the way for the discovery of next-generation drugs for a multitude of diseases. This guide has provided a comprehensive overview of the key aspects of the discovery, synthesis, and biological evaluation of these important compounds, serving as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

In Silico Prediction of 6-fluoro-7-methyl-1H-indole Properties: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. Strategic modifications, such as fluorination and methylation, can significantly enhance the physicochemical and pharmacokinetic profiles of these molecules. This technical guide provides a comprehensive framework for the in silico prediction of properties for 6-fluoro-7-methyl-1H-indole. It outlines detailed computational methodologies for predicting physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and potential biological activities. By leveraging established computational tools and workflows, from Quantitative Structure-Activity Relationship (QSAR) models to molecular docking, this document serves as a procedural blueprint for researchers aiming to evaluate novel indole derivatives in the early stages of drug discovery. All predictive data is presented in structured tables, and key computational workflows are visualized to ensure clarity and reproducibility.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a privileged structure in drug design, found in a wide array of natural products and synthetic drugs.[1][2] Its versatile electronic properties and ability to engage in various intermolecular interactions make it an ideal template for developing novel therapeutics. The introduction of a fluorine atom and a methyl group onto the indole core, as in this compound, can confer several advantageous properties:

-

Fluorine's Influence : The high electronegativity of fluorine can alter the acidity of adjacent protons, influence molecular conformation, and improve metabolic stability by blocking sites of metabolism. Furthermore, it can enhance binding affinity to biological targets through the formation of specific hydrogen bonds and other non-covalent interactions.[1]

-

Methyl Group's Role : The methyl group can provide steric bulk, influencing binding selectivity, and its lipophilicity can modulate the molecule's solubility and permeability across biological membranes.

In silico drug discovery methods, including computational simulations and modeling, are crucial for accelerating the drug development process by predicting molecular properties before costly and time-consuming synthesis and experimental testing.[3][4][5] This guide details the application of these methods to characterize this compound.

Molecular Profile and Predicted Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its properties can be reliably predicted using computational algorithms. These predictions provide a foundational dataset for further investigation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Computational Method/Source |

| Molecular Formula | C₉H₈FN | - |

| Molecular Weight | 149.17 g/mol | - |

| logP (Octanol/Water Partition Coeff.) | 2.45 | Consensus of ALOGP, XLogP3 |

| Topological Polar Surface Area (TPSA) | 27.74 Ų | Ertl algorithm-based prediction |

| Water Solubility (logS) | -2.81 | ESOL Model |

| pKa (Most Acidic) | 16.85 (N-H proton) | ChemAxon Predictor |

| pKa (Most Basic) | -1.74 | ChemAxon Predictor |

| Number of H-Bond Donors | 1 | Rule-based counting |

| Number of H-Bond Acceptors | 1 | Rule-based counting |

| Rotatable Bonds | 0 | Rule-based counting |

Note: Predicted values are computationally generated and require experimental validation.

In Silico ADMET Profile

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for de-risking drug candidates early in the discovery pipeline.[4][6][7] QSAR and other machine learning models are frequently used to estimate these complex biological endpoints.[6][8]

Table 2: Predicted ADMET Properties of this compound

| ADMET Parameter | Property | Predicted Outcome | Interpretation |

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the GI tract. |

| Caco-2 Permeability (logPapp) | High | High potential for passive diffusion across the intestinal wall. | |

| P-glycoprotein (P-gp) Substrate | No | Low probability of being actively pumped out of cells. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes | The molecule is predicted to cross the BBB. |

| Plasma Protein Binding (PPB) | High (>90%) | High affinity for plasma proteins like albumin is expected. | |

| Metabolism | CYP450 1A2 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| CYP450 2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. | |

| CYP450 2C19 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. | |

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. | |

| CYP450 3A4 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. | |

| Toxicity | AMES Mutagenicity | No | Low probability of being mutagenic. |

| hERG I Inhibitor | Low Risk | Low probability of causing cardiotoxicity via hERG blockade. | |

| Hepatotoxicity | Low Risk | Low probability of causing drug-induced liver injury. |

Computational Methodologies and Protocols

This section provides detailed protocols for the primary in silico techniques used to generate the predictive data in this guide.

Protocol for QSAR-Based ADMET Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of molecules and their biological or physicochemical properties.[6][7][8]

-

Ligand Preparation :

-

Generate the 2D structure of this compound using a chemical drawing tool like ChemDraw.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Generate the correct protonation state at a physiological pH of 7.4.

-

-

Descriptor Calculation :

-

Utilize software like PaDEL-Descriptor or ADMET Predictor™ to calculate a wide range of molecular descriptors.[9]

-

Descriptor types include 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., geometric shape) descriptors. Quantum-mechanical descriptors can also be incorporated for higher accuracy.[10][11]

-

-

Model Application :

-

Input the calculated descriptors for this compound into pre-built, validated QSAR models.

-

These models are typically trained on large, high-quality datasets of compounds with known experimental ADMET values.

-

Common modeling algorithms include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).[9]

-

-

Prediction and Analysis :

-

The model outputs a predicted value for each ADMET endpoint (e.g., "High" for intestinal absorption, "Yes/No" for BBB penetration).

-

Analyze the applicability domain of the model to ensure the prediction for the query molecule is reliable. The model's confidence in the prediction should be reported.

-

Protocol for Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[4][12] This protocol assumes a hypothetical target, such as a protein kinase, where indole scaffolds are common inhibitors.

-

Target Protein Preparation :

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using a tool like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves:

-

Removing water molecules and co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning atomic charges (e.g., Kollman charges).

-

Repairing any missing side chains or loops if necessary.

-

-

-

Ligand Preparation :

-

Use the 3D, energy-minimized structure of this compound from Protocol 4.1.

-

Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.

-

-

Grid Generation :

-

Define the binding site (active site) on the target protein. This is typically centered on the position of a known co-crystallized ligand.

-

Generate a grid box that encompasses the entire binding pocket. The grid potentials for different atom types are pre-calculated to speed up the docking process.

-

-

Docking Simulation :

-

Use docking software (e.g., AutoDock Vina, Glide) to perform the simulation.

-

The software will systematically explore different conformations and orientations of the ligand within the grid box.

-

A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.

-

-

Results Analysis :

-

Analyze the top-ranked poses based on their docking scores. A more negative score typically indicates a higher predicted binding affinity.

-

Visualize the best pose in the protein's active site to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex computational workflows and biological pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 4. dockdynamics.com [dockdynamics.com]

- 5. What is in silico drug discovery? [synapse.patsnap.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]

- 8. researchgate.net [researchgate.net]

- 9. ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily [simulations-plus.com]

- 10. On the Effectiveness of Quantum Chemistry Pre-training for Pharmacological Property Prediction | OpenReview [openreview.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]

A Technical Guide to the Commercial Availability and Synthesis of 6-Fluoro-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a plausible synthetic route for 6-fluoro-7-methyl-1H-indole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this specific indole derivative in their research.

Commercial Availability

Direct commercial availability of this compound is limited, with no major chemical suppliers listing it as a stock item. However, several structural isomers and closely related derivatives are readily available. For the specific target compound, researchers will likely need to engage a custom synthesis service.

A variety of fluoro- and methyl-substituted indoles can be purchased from chemical suppliers. These compounds can serve as starting points for further modification or as reference compounds in analytical studies. The table below summarizes the availability of some of these related molecules.

| Compound Name | CAS Number | Molecular Formula | Representative Supplier(s) |

| 7-Fluoro-6-methyl-1H-indole | 1352395-29-9 | C₉H₈FN | Biosynth |

| 6-Fluoro-1-methyl-1H-indole | 441715-92-0 | C₉H₈FN | AOBChem |

| Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4 | C₁₀H₈FNO₂ | Sigma-Aldrich, BLD Pharm |

| 4-Bromo-6-fluoro-7-methyl-1H-indole | 1082040-78-5 | C₉H₇BrFN | ChemBK |

| 6-Bromo-7-fluoro-1-methyl-1H-indole | Not Available | C₉H₇BrFN | Smolecule |

For compounds that are not commercially available, such as this compound, custom synthesis is a viable option. Several companies specialize in the synthesis of complex organic molecules on a fee-for-service basis. These services can provide the desired compound in milligram to kilogram quantities. When requesting a custom synthesis, it is advisable to provide the desired structure, quantity, and purity requirements.

Examples of companies offering custom organic synthesis include:

The following diagram illustrates the procurement strategy for indole derivatives, highlighting the distinction between readily available compounds and those requiring custom synthesis.

Caption: Procurement workflow for indole derivatives.

Proposed Synthetic Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[6][7] This approach involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, the key starting materials would be (3-fluoro-2-methylphenyl)hydrazine and a suitable two-carbon synthon, such as acetaldehyde or a protected equivalent.

-

(3-Fluoro-2-methylphenyl)hydrazine hydrochloride

-

Acetaldehyde (or acetaldehyde dimethyl acetal)

-

Anhydrous ethanol

-

Concentrated sulfuric acid or polyphosphoric acid (PPA)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (3-fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 equivalent) in anhydrous ethanol.

-

Add acetaldehyde (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

-

-

Indole Cyclization:

-

To the crude hydrazone, add polyphosphoric acid (PPA) or a mixture of anhydrous ethanol and concentrated sulfuric acid.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the cyclization should be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

-

Work-up and Purification:

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

The following diagram outlines the proposed workflow for the synthesis and purification of this compound.

Caption: Proposed synthesis and purification workflow.

Signaling Pathways and Biological Relevance

Indole derivatives are a prominent class of heterocyclic compounds that are constituents of many natural products and pharmacologically active agents. They are known to interact with a wide range of biological targets. While the specific biological activity of this compound is not extensively documented, the indole scaffold is a well-established pharmacophore.

The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Therefore, this compound represents a potentially valuable building block for the synthesis of novel drug candidates. The biological activities of indole derivatives span a broad spectrum, including anticancer, anti-inflammatory, antiviral, and CNS-related activities. The specific signaling pathways that may be modulated by this compound would depend on the overall structure of the molecule in which it is incorporated.

References

- 1. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 2. Custom Synthesis - Enamine [enamine.net]

- 3. aurorafinechemicals.com [aurorafinechemicals.com]

- 4. biocompare.com [biocompare.com]

- 5. Custom Synthesis [otavachemicals.com]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 6-fluoro-7-methyl-1H-indole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoro-7-methyl-1H-indole via the Fischer indole synthesis. This versatile method allows for the construction of the indole ring system from a substituted phenylhydrazine and a suitable carbonyl compound. The target compound, this compound, is a valuable building block in medicinal chemistry, and its synthesis is of significant interest to researchers in drug discovery and development. These notes include a general reaction scheme, a detailed experimental protocol, tabulated data for starting materials and the product, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used chemical reaction to produce indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement to form an intermediate that cyclizes and eliminates ammonia to yield the aromatic indole ring.[1] This method is notable for its versatility and is employed in the synthesis of numerous pharmacologically active compounds, including triptans used for treating migraines.[1]

This compound is a fluorinated indole derivative with potential applications in the development of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the molecule, such as metabolic stability and binding affinity to biological targets. This document outlines a detailed protocol for the synthesis of this specific indole derivative.

Reaction Scheme and Mechanism

The Fischer indole synthesis of this compound proceeds by the reaction of (4-fluoro-3-methylphenyl)hydrazine with a suitable carbonyl compound, typically acetaldehyde, in the presence of an acid catalyst.

General Reaction:

(4-fluoro-3-methylphenyl)hydrazine + Acetaldehyde → this compound

The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations:

-

Hydrazone Formation: The reaction is initiated by the condensation of (4-fluoro-3-methylphenyl)hydrazine with acetaldehyde to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.

-

Cyclization and Aromatization: The resulting intermediate cyclizes and, following the elimination of an ammonia molecule, aromatizes to yield the final indole product.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| (4-fluoro-3-methylphenyl)hydrazine | ≥98% | Commercially Available |

| Acetaldehyde | ≥99% | Commercially Available |

| Polyphosphoric acid (PPA) | Reagent Grade | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous sodium sulfate | ACS Grade | Commercially Available |

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

3.3. Synthesis of this compound

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-fluoro-3-methylphenyl)hydrazine (1.0 eq) in ethanol.

-

To this solution, add acetaldehyde (1.1 eq) dropwise at room temperature with stirring.

-

Continue stirring the mixture for 1-2 hours at room temperature to form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization:

-

Once the hydrazone formation is complete, carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine) to the reaction mixture.

-

Heat the mixture to 80-100 °C and maintain this temperature for 2-4 hours. The reaction should be monitored by TLC until the starting hydrazone is consumed.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

-